molecular formula C18H25N3O5S B2952808 ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate CAS No. 2034415-03-5

ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2952808
CAS No.: 2034415-03-5
M. Wt: 395.47
InChI Key: BFGUTYAUCXGFRY-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound known for its intricate molecular structure and potential applications in various scientific fields. This compound features a unique combination of functional groups that make it an interesting subject for chemical synthesis and research.

Synthetic routes and reaction conditions:

The synthesis of this compound can involve multiple steps, starting with the preparation of intermediate compounds. One possible route is:

  • Preparation of 3-methyl-2,2-dioxido-1,2,5-thiadiazole via the reaction of 3-methyl-1,2,5-thiadiazole with an oxidizing agent.

  • Coupling of 3-methyl-2,2-dioxido-1,2,5-thiadiazole with piperidine under specific conditions to form the intermediate.

  • Esterification reaction between the intermediate and ethyl 4-oxobutanoate in the presence of a suitable catalyst.

Industrial production methods:

Industrial production methods would likely focus on optimizing the yield and purity of the compound. This could involve the use of continuous flow reactors, automated synthesis platforms, and precise control of reaction conditions such as temperature, pressure, and pH.

Types of reactions:

  • Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms within the thiadiazole ring.

  • Reduction: Reduction reactions can target the oxo group, potentially converting it into an alcohol group.

  • Substitution: Various substitution reactions can occur, particularly at the piperidine or benzothiadiazole moieties.

Common reagents and conditions:

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reducing agents like sodium borohydride.

  • Substitution reagents can include halogens or nucleophilic compounds under controlled conditions.

Major products formed:

  • Products of oxidation, such as sulfoxides or sulfones.

  • Reduced products with hydroxyl groups replacing oxo groups.

  • Substituted derivatives with various functional groups attached to the aromatic or piperidine rings.

Scientific Research Applications

This compound has several potential research applications:

  • Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies due to its reactive functional groups.

  • Biology: Potentially useful as a probe molecule for investigating biological pathways and enzyme interactions.

  • Medicine: Exploring its pharmacological properties for drug development, especially in targeting specific molecular pathways.

  • Industry: May serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism by which ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate exerts its effects likely involves interactions with specific molecular targets. These could include:

  • Enzymes: Binding to active sites of enzymes, potentially inhibiting or modulating their activity.

  • Receptors: Interaction with cellular receptors to trigger or block signaling pathways.

  • Pathways: Influencing metabolic or signaling pathways by modifying the activity of key proteins or enzymes involved.

Comparison with Similar Compounds

Comparison with similar compounds highlights its uniqueness:

  • Similar Compounds: Ethyl 4-oxobutanoate, piperidine derivatives, benzothiadiazole derivatives.

  • Uniqueness: The presence of both the piperidinyl and benzothiadiazole groups combined with an ethyl ester moiety sets it apart from simpler analogues. This unique structure endows the compound with specific chemical and biological properties that are not typically observed in other similar compounds.

This detailed examination of ethyl 4-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-4-oxobutanoate provides a comprehensive overview of its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds. Feel free to dive deeper into any section or let me know how I can help further.

Properties

IUPAC Name

ethyl 4-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-3-26-18(23)9-8-17(22)20-12-10-14(11-13-20)21-16-7-5-4-6-15(16)19(2)27(21,24)25/h4-7,14H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGUTYAUCXGFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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